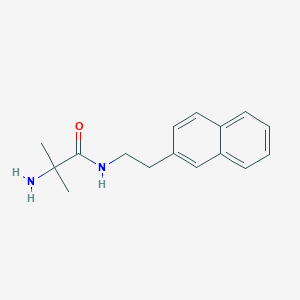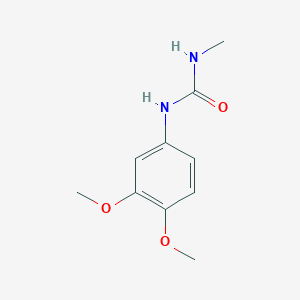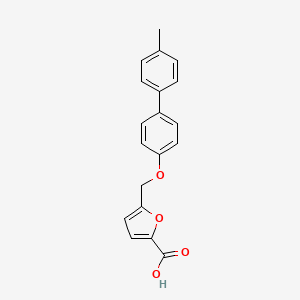
2-Methylquinolin-8-yl dimethylcarbamate
Descripción general
Descripción
2-Methylquinolin-8-yl dimethylcarbamate is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound has a unique structure that makes it an ideal candidate for various applications in the field of biochemistry and pharmacology.
Aplicaciones Científicas De Investigación
Potential Antimicrobial Agents : A study synthesized new compounds containing the 2-methylquinoline ring system, showing significant antibacterial activity against strains like Staphylococcus aureus and Escherichia coli, and antifungal activity against Aspergillus niger and Ustilago maydis (Raju et al., 2016).
Chemosensors for Hg2+ Detection : Research demonstrated the synthesis of 8-hydroxyquinoline benzoates with diverse azo substituents for selective sensing of Hg2+, with potential applications in detecting mercury ions (Cheng et al., 2008).
Alzheimer's Disease Treatment : The therapeutic application of 2-substituted 8HQs, including the compound PBT2, was studied for the treatment of Alzheimer's disease. PBT2, related to 2-Methylquinolin-8-yl dimethylcarbamate, was shown to disaggregate metal-enriched amyloid plaques and inhibit Cu/Aβ redox chemistry (Kenche et al., 2013).
Polymerization Catalysts : A study on the synthesis and characterization of dialkylaluminum amidates, including those derived from N-(2-methylquinolin-8-yl) (R)amides, revealed their efficacy in the ring-opening polymerization of ε-caprolactone, suggesting applications in polymer chemistry (Zhang et al., 2011).
Cancer Therapeutics : Research identified an isoquinoline derivative with potent anticancer activity. The study highlights the potential of such compounds, related to this compound, in cancer treatment (Yang et al., 2015).
Temperature Sensing : A twisted-intramolecular-charge-transfer (TICT) based fluorescent thermometer was developed using a compound related to this compound, displaying intensified fluorescence with temperature increase (Cao et al., 2014).
Aquatic Toxicology : The toxicity of alkyl-quinolines, including 2-methylquinolines, was assessed using luminescent bacteria and fish bioassays, indicating the ecological impact and environmental behavior of these compounds (Birkholz et al., 1990).
Propiedades
IUPAC Name |
(2-methylquinolin-8-yl) N,N-dimethylcarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-9-7-8-10-5-4-6-11(12(10)14-9)17-13(16)15(2)3/h4-8H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZAGLORYJOOAGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2OC(=O)N(C)C)C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N,N-dimethyl-4-{(E)-[(4-methylphenyl)imino]methyl}-2-nitroaniline](/img/structure/B7595996.png)


![N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-2-(1H-indol-3-yl)acetamide](/img/structure/B7596013.png)
![methyl 2-[(4-ethoxyphenyl)amino]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxylate](/img/structure/B7596015.png)
![2-[5-(4-Methylphenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]acetonitrile](/img/structure/B7596021.png)
![2-{4-allyl-5-[(3,4-difluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}phenyl methyl ether](/img/structure/B7596029.png)



![2-[[3-(4-Methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-1-morpholin-4-ylethanone](/img/structure/B7596058.png)
![Imidazo[1,2-a]pyrimidin-3-yl(thiophen-2-yl)methanone](/img/structure/B7596075.png)